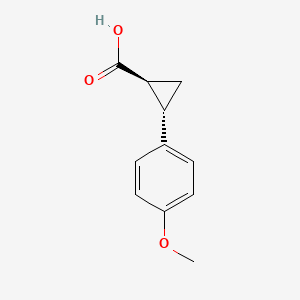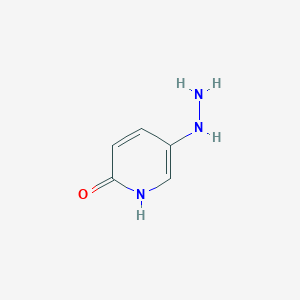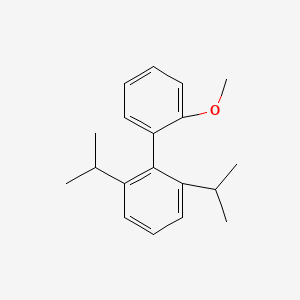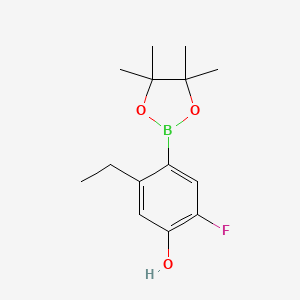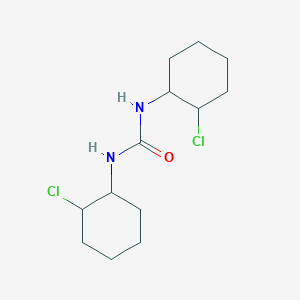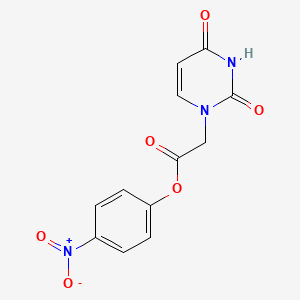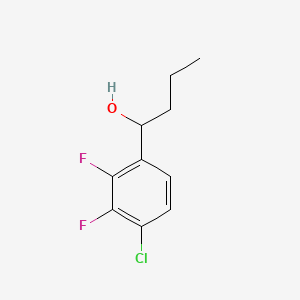
1-(4-Chloro-2,3-difluorophenyl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2,3-difluorophenyl)butan-1-ol is an organic compound with the molecular formula C10H11ClF2O It is a derivative of butanol, where the butanol chain is substituted with a 4-chloro-2,3-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2,3-difluorophenyl)butan-1-ol typically involves the reaction of 4-chloro-2,3-difluorobenzene with butanal in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Catalyst: Commonly used catalysts include Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Solvent: Solvents like dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2,3-difluorophenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: The major products include 1-(4-chloro-2,3-difluorophenyl)butan-1-one or 1-(4-chloro-2,3-difluorophenyl)butanal.
Reduction: The major product is 1-(4-chloro-2,3-difluorophenyl)butane.
Substitution: The major products depend on the nucleophile used, resulting in compounds such as 1-(4-methoxy-2,3-difluorophenyl)butan-1-ol.
Scientific Research Applications
1-(4-Chloro-2,3-difluorophenyl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Chloro-2,3-difluorophenyl)butan-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring, substituted with chlorine and fluorine atoms, can interact with hydrophobic regions of proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-2,3-difluorophenyl)ethanol
- 1-(4-Chloro-2,3-difluorophenyl)propan-1-ol
- 1-(4-Chloro-2,3-difluorophenyl)pentan-1-ol
Uniqueness
1-(4-Chloro-2,3-difluorophenyl)butan-1-ol is unique due to its specific substitution pattern on the phenyl ring and the length of the butanol chain. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H11ClF2O |
|---|---|
Molecular Weight |
220.64 g/mol |
IUPAC Name |
1-(4-chloro-2,3-difluorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H11ClF2O/c1-2-3-8(14)6-4-5-7(11)10(13)9(6)12/h4-5,8,14H,2-3H2,1H3 |
InChI Key |
KIJVBHRWKDNEEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C(=C(C=C1)Cl)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2-Bromo-2-ethylbutanoyl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B14014855.png)
![2-Phenylimidazo[1,2-a]pyridin-3-ol](/img/structure/B14014857.png)
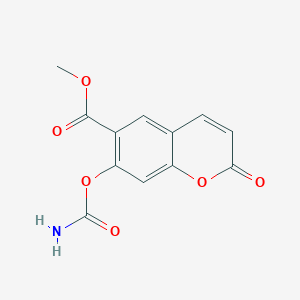
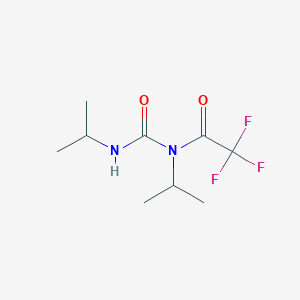

![(NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B14014871.png)
![7h-Pyrrolo[2,3-d]pyrimidine, 5-bromo-4-(methylthio)-7-pentofuranosyl-](/img/structure/B14014875.png)

